Physicochemical properties of 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid
Physicochemical properties of 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid
The following technical guide provides an in-depth physicochemical and operational profile for 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid .
This compound is a specialized bifunctional intermediate—containing both a free carboxylic acid (at C2) and a methyl ester (at C7). This "Janus-faced" reactivity makes it a critical scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting GPCRs and kinase inhibitors where the benzofuran core provides a rigid, lipophilic spacer.
Executive Summary
7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid is a heteroaromatic building block characterized by orthogonal reactivity. The C2-carboxylic acid allows for immediate amide coupling or decarboxylation, while the C7-methyl ester serves as a latent functional group (protected acid) that can be hydrolyzed or reduced in subsequent steps. Its physicochemical behavior is dominated by the electron-withdrawing nature of the benzofuran oxygen and the ester moiety, resulting in higher acidity than comparable benzoic acid derivatives.
Chemical Identity & Structural Analysis[1][2]
| Parameter | Detail |
| IUPAC Name | 2-Carboxy-1-benzofuran-7-carboxylic acid 7-methyl ester |
| Common Name | 7-(Methoxycarbonyl)benzofuran-2-carboxylic acid |
| Molecular Formula | C₁₁H₈O₅ |
| Molecular Weight | 220.18 g/mol |
| Core Scaffold | Benzofuran (Benzo[b]furan) |
| Key Functional Groups | C2-Carboxylic Acid (Free), C7-Methyl Ester (Masked) |
| Predicted LogP | 2.1 – 2.4 (pH dependent) |
Structural Logic
The molecule consists of a fused benzene and furan ring.
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Position 2 (Furan ring): Occupied by a carboxylic acid.[1][2][3][4][5][6][7][8][9][10] The proximity to the electronegative furan oxygen enhances the acidity of this group via inductive effects (-I).
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Position 7 (Benzene ring): Occupied by a methoxycarbonyl group. This position is sterically crowded, ortho to the furan oxygen, which influences solubility and metabolic stability.
Physicochemical Properties[3][7][11][12]
Acid-Base Profile (pKa)
Unlike benzoic acid (pKa ~4.2), benzofuran-2-carboxylic acids are significantly more acidic.
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Estimated pKa (C2-COOH): 3.1 – 3.4
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Mechanism: The heteroatom (Oxygen) in the furan ring exerts a strong electron-withdrawing inductive effect, stabilizing the carboxylate anion at the C2 position.
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Implication: This compound will exist as a mono-anion at physiological pH (7.4), significantly improving its aqueous solubility compared to its fully protonated form.
Solubility & Lipophilicity
The presence of the methyl ester at C7 maintains a degree of lipophilicity, preventing the molecule from becoming too polar despite the free acid.
| Solvent System | Solubility Behavior | Operational Note |
| Water (pH < 2) | Insoluble | Exists as neutral free acid. Precipitates during acidic workup.[9] |
| Water (pH > 5) | Soluble | Forms the C2-carboxylate salt. |
| DMSO / DMF | High | Ideal for stock solutions (>50 mM). |
| DCM / Ethyl Acetate | Moderate to High | Soluble as the neutral species; used for extraction. |
| Methanol/Ethanol | High | Risk of transesterification if heated with acid/base. |
Solid-State Stability
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Hygroscopicity: Generally low due to the aromatic ester, but the free acid moiety can form hydrates.
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Thermal Stability: Stable up to ~180°C. Decarboxylation of the C2-acid can occur at elevated temperatures (>200°C) or under metal catalysis (Cu/quinoline), yielding the 7-methoxycarbonylbenzofuran.
Synthesis & Impurity Profile
Understanding the synthesis is vital for identifying impurities. This compound is typically accessed via selective hydrolysis of the symmetric diester or via Rap-Stoermer condensation .
Synthetic Pathway Visualization
The following diagram illustrates the selective hydrolysis route, highlighting the critical differentiation between the reactive C2-ester and the sterically more robust C7-ester.
Caption: Selective hydrolysis workflow. The C2-ester is electronically activated and less sterically hindered than the C7-ester, allowing for regioselective preparation.
Analytical Characterization Protocols
To validate the identity of 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid, the following spectral features must be confirmed.
Proton NMR (1H NMR) in DMSO-d6
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δ 13.5 - 14.0 ppm (Broad Singlet, 1H): Carboxylic acid proton (-COOH).
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δ 7.8 - 8.2 ppm (Multiplet, 3H): Benzene ring protons (H4, H5, H6). Look for an AMX or ABC pattern depending on resolution.
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δ 7.6 - 7.8 ppm (Singlet, 1H): Furan ring proton (H3). This is a diagnostic singlet characteristic of 2-substituted benzofurans.
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δ 3.9 - 4.0 ppm (Singlet, 3H): Methoxycarbonyl protons (-COOCH₃ ).
Infrared Spectroscopy (IR)
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~1720 cm⁻¹: C=O stretch (Ester).
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~1690 cm⁻¹: C=O stretch (Carboxylic Acid) – often broader and lower frequency due to dimerization.
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2500-3300 cm⁻¹: O-H stretch (Carboxylic acid) – broad "hump".
Mass Spectrometry (LC-MS)
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Ionization Mode: ESI Negative (ESI-) is preferred for carboxylic acids.
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Expected Ion: [M-H]⁻ = 219.17 m/z.
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Fragmentations: Loss of CO₂ (M-44) is common in MS/MS modes.
Experimental Protocols (Self-Validating)
Protocol A: Determination of Aqueous Solubility vs. pH
Rationale: To determine the precise pH required for solubilization in biological assays.
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Preparation: Weigh 5 mg of compound into four separate HPLC vials.
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Solvent Addition: Add 1 mL of buffer at pH 2.0, 5.0, 7.4, and 9.0 respectively.
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Equilibration: Sonicate for 10 minutes, then shake at room temperature for 4 hours.
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Filtration: Filter through a 0.22 µm PTFE filter.
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Quantification: Analyze filtrate by HPLC-UV (254 nm) against a standard curve prepared in DMSO.
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Expected Result:
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pH 2.0: < 10 µM (Insoluble)
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pH 7.4: > 100 µM (Soluble as anion)
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Protocol B: Regioselectivity Check (Ester Stability)
Rationale: To ensure the C7-ester does not hydrolyze during your downstream chemistry.
-
Test: Dissolve compound in 1:1 THF/Water. Add 2 equivalents of LiOH.
-
Monitor: Check LC-MS at t=0, 1h, 4h.
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Observation:
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The starting material (Mono-acid) should slowly convert to the Di-acid (MW 206).
-
Note: If the C7-ester hydrolyzes too fast, use milder bases (K₂CO₃) for subsequent coupling reactions.
-
References
-
PubChem Compound Summary. Benzofuran-2-carboxylic acid derivatives. National Center for Biotechnology Information. Available at: [Link]
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Kowalewska, M. et al. (2013).[11] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry.[9] Available at: [Link]
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Organic Syntheses. Preparation of 3-Ethoxycarbonyl Benzofurans (Analogous Chemistry). Org.[7][12] Synth. 2021, 98, 98-116. Available at: [Link]
Sources
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